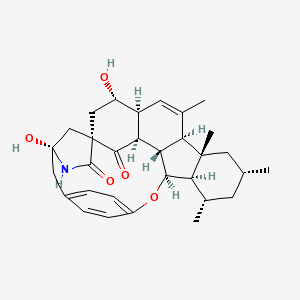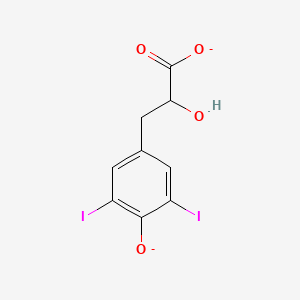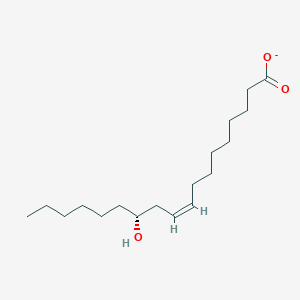
Ricinoleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ricinoleate is a hydroxy fatty acid anion that is the conjugate base of ricinoleic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a hydroxy fatty acid anion, a long-chain fatty acid anion and a monounsaturated fatty acid anion. It is a conjugate base of a ricinoleic acid.
Aplicaciones Científicas De Investigación
Aquaculture : Ricinoleate, specifically potassium ricinoleate, has been evaluated for its effectiveness as a selective algicide in aquaculture. It was tested in channel catfish ponds but showed no significant effect on various water quality parameters or fish production (Tucker & Lloyd, 1987).
Dental Health : Sodium ricinoleate has been researched for its antiplaque activity against Streptococcus mutans in vitro, suggesting potential applications in dental health (Mordenti, Lindstrom, & Tanzer, 1982).
Toxin Neutralization : Studies have explored the use of sodium ricinoleate in detoxifying ricin, a plant toxin, and its potential to induce immunity against ricin (Carmichael, 1926).
Chemistry and Catalysis : Ricinoleate has been utilized in chemical studies, such as the cross-metathesis reaction of methyl ricinoleate with methyl acrylate, which is significant for producing chemical intermediates (Ho, Jacobs, & Meier, 2009).
Cosmetics : Isopropyl ricinoleate, derived from castor oil, has been evaluated as a potential alternative to isopropyl myristate in cosmetics, focusing on its sensory and physical properties (Pratap et al., 2021).
Biological Effects : Studies have investigated the effects of sodium ricinoleate on colon function, including its impact on mucosal permeability and cell exfoliation (Cline et al., 1976).
Biolubricants : Research on ricinoleic acid-based compounds, including ricinoleate esters, has been conducted to develop environmentally friendly biolubricants (Yao et al., 2010).
Deodorizing Agents : Zinc ricinoleate has been studied for its deodorizing activity, where it chemically binds odorous substances to eliminate odor (Zekorn, 1997).
Propiedades
Nombre del producto |
Ricinoleate |
|---|---|
Fórmula molecular |
C18H33O3- |
Peso molecular |
297.5 g/mol |
Nombre IUPAC |
(Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/p-1/b12-9-/t17-/m1/s1 |
Clave InChI |
WBHHMMIMDMUBKC-QJWNTBNXSA-M |
SMILES isomérico |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)[O-])O |
SMILES canónico |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



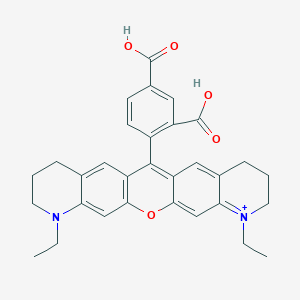
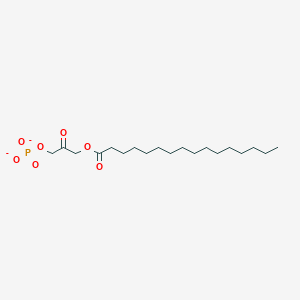



![TG(16:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]](/img/structure/B1264046.png)



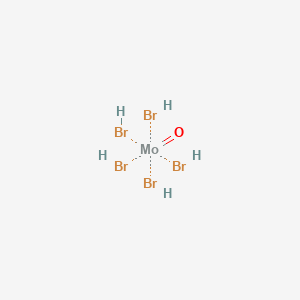
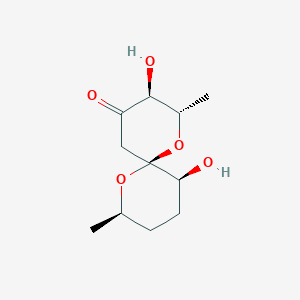
![4-[3-(ethoxycarbonyl)-6,8,8-trimethyl-2-oxo-7,8-dihydro-2H-pyrano[3,2-g]quinolin-9(6H)-yl]butanoic acid](/img/structure/B1264053.png)
